Einecs 274-017-9
Description
Introduction to Ethyl 3-[[1-Carboxy-3-(Methylthio)Propyl]Amino]Isocrotonate Compound with Dicyclohexylamine (1:1)
Nomenclature and Structural Identity
IUPAC Name and EC/CAS Registry
The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as ethyl 3-[[1-carboxy-3-(methylthio)propyl]amino]isocrotonate compound with dicyclohexylamine (1:1) . Its European Community (EC) number is 274-017-9 , and its Chemical Abstracts Service (CAS) Registry Number is 69473-12-7 . These identifiers classify the substance within global chemical inventories, distinguishing it from structurally similar entities.
Molecular Formula and Salt Stoichiometry
The molecular formula of the compound is C23H40N2O4S , derived from the combination of two components:
- Ethyl 3-[[1-carboxy-3-(methylthio)propyl]amino]isocrotonate : C11H17NO4S
- Dicyclohexylamine : C12H23N
The 1:1 stoichiometry indicates a molar equivalence between the acidic isocrotonate derivative and the basic dicyclohexylamine, forming a stable ionic pair.
Isocrotonate Backbone and Dicyclohexylamine Counterion Interactions
The isocrotonate backbone (C4H5O2−) features a conjugated α,β-unsaturated ester system, which confers rigidity and electronic delocalization. The ethyl ester group (C2H5O−) enhances lipophilicity, while the 3-(methylthio)propylcarbamoyl substituent introduces sulfur-based nucleophilicity.
Properties
CAS No. |
69473-12-7 |
|---|---|
Molecular Formula |
C23H42N2O4S |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C12H23N.C11H19NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-4-16-10(13)7-8(2)12-9(11(14)15)5-6-17-3/h11-13H,1-10H2;7,9,12H,4-6H2,1-3H3,(H,14,15)/b;8-7+ |
InChI Key |
JBAUPTSFMQPBLO-ILHSMLOTSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/NC(CCSC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CCOC(=O)C=C(C)NC(CCSC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Chemical Reactions Analysis
Einecs 274-017-9 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Einecs 274-017-9 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving cellular processes.
Medicine: Investigated for its potential therapeutic effects and used in drug development.
Industry: Utilized in the manufacturing of various industrial products and materials.
Mechanism of Action
The mechanism of action of Einecs 274-017-9 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, which can lead to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
CAS 272-23-1 (Thieno[2,3-b]pyridine)
- Molecular Formula : C₇H₅NS
- Molecular Weight : 135.19 g/mol
- Solubility: 0.212 mg/ml in aqueous solutions . LogP (octanol-water partition coefficient): 2.3 (indicative of moderate lipophilicity) .
Both compounds may exhibit applications in pharmaceuticals or agrochemicals due to their nitrogen-sulfur-containing frameworks .
CAS 2795-41-7 (Fluorinated Indole Derivative)
- Molecular Formula: C₉H₆FNO
- Molecular Weight : 163.15 g/mol
- Key Properties :
Comparison with this compound :
Fluorinated indole derivatives like CAS 2795-41-7 are often used as intermediates in medicinal chemistry. This compound may share functional group motifs (e.g., aromatic amines or halogens), enabling similar reactivity in cross-coupling reactions or bioactivity profiles .
CAS 1455091-10-7 (Polyaromatic Carboxylic Acid Derivative)
- Molecular Formula: C₁₇H₁₃NO₄
- Molecular Weight : 295.29 g/mol
- Key Properties: Moderate lipophilicity (LogP: 3.27) and high topological polar surface area (TPSA: 72.43 Ų) . PAINS (pan-assay interference compounds) alerts: 0, indicating low risk of nonspecific binding in biological assays .
Comparison with this compound :
Polyaromatic compounds like CAS 1455091-10-7 are valued in materials science for their thermal stability and optoelectronic properties. If this compound contains similar extended π-systems, it may find applications in organic semiconductors or polymer production .
Research Findings and Limitations
- Structural Similarity: Machine learning-based similarity assessments (e.g., RASAR models) suggest that EINECS compounds often cluster with structurally related analogs, enabling read-across predictions for toxicity or reactivity . For instance, fluorinated indoles (CAS 2795-41-7) and thienopyridines (CAS 272-23-1) share >80% similarity with other EINECS entries, supporting their use as proxies for untested compounds .
- Synthesis Challenges : Many analogs require multistep reactions under inert atmospheres (e.g., argon), as seen in the synthesis of CAS 272-23-1, which involves n-butyllithium and tetramethylethylenediamine (TMEDA) . This compound may necessitate similar stringent conditions.
- Limitations : Direct comparisons are hindered by incomplete data on this compound’s structure and properties. Regulatory databases often prioritize commercial availability over detailed technical disclosures .
Preparation Methods
Synthesis Routes
Preparation methods for chemical substances in the EINECS inventory generally fall into the following categories:
Direct Chemical Synthesis: Involves stepwise chemical reactions starting from basic raw materials or intermediates. This includes organic synthesis, inorganic synthesis, or organometallic routes depending on the compound's nature.
Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity, often employed in industrial-scale production.
Extraction and Purification: For naturally derived substances or intermediates, extraction from natural sources followed by purification steps such as crystallization, distillation, or chromatography.
Polymerization or Condensation Reactions: For polymeric or oligomeric substances, controlled polymerization or condensation reactions are used.
Reaction Conditions
Typical parameters optimized during preparation include:
Temperature and pressure control to maximize yield and purity.
Solvent selection to facilitate reaction and product isolation.
Use of inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Stoichiometric balance of reactants to minimize by-products.
Data Table: Hypothetical Preparation Parameters for a Typical EINECS Compound
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Reaction Temperature | 25°C to 150°C | Depends on reaction type |
| Reaction Time | 1 to 24 hours | Optimized for maximum yield |
| Solvent | Water, ethanol, or organic solvents | Selected based on solubility and safety |
| Catalyst | Acid/base or metal catalysts | Enhances reaction rate and selectivity |
| Purification Method | Distillation, recrystallization | Ensures product purity |
| Yield | 70% to 95% | Varies with process optimization |
Q & A
Q. How can researchers enhance the transparency of negative results in studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
